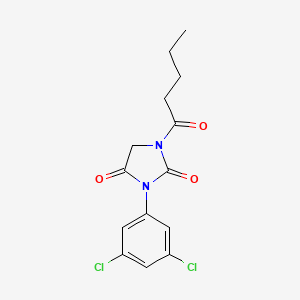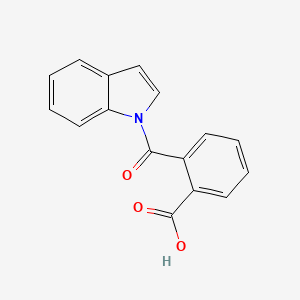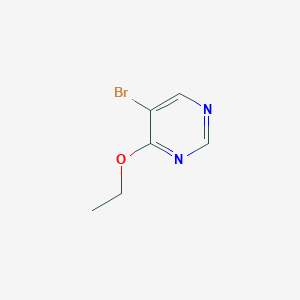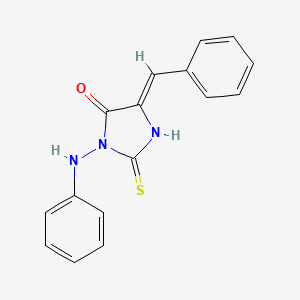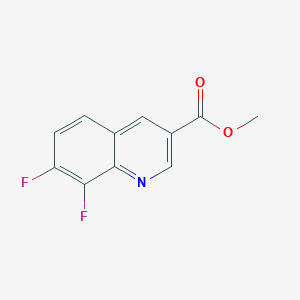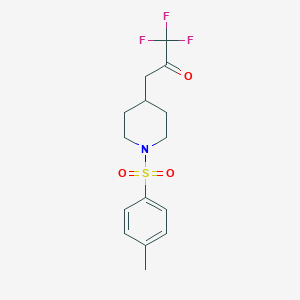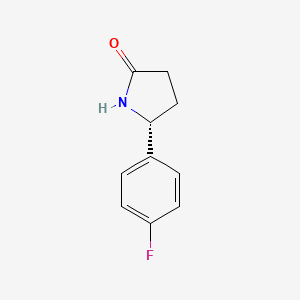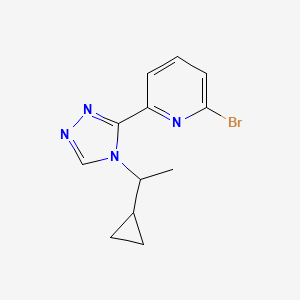
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Substitution on the Pyridine Ring: The bromo group is introduced via a halogenation reaction, often using bromine or a brominating agent like N-bromosuccinimide.
Coupling of the Triazole and Pyridine Rings: This step involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the triazole ring to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the triazole and pyridine rings.
科学的研究の応用
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
作用機序
The mechanism of action of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For example, in anti-tubercular applications, it may inhibit key enzymes in the Mycobacterium tuberculosis bacterium . The triazole ring can interact with metal ions or protein active sites, leading to inhibition of biological processes.
類似化合物との比較
Similar Compounds
Uniqueness
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both a cyclopropyl group and a triazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development.
特性
分子式 |
C12H13BrN4 |
|---|---|
分子量 |
293.16 g/mol |
IUPAC名 |
2-bromo-6-[4-(1-cyclopropylethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C12H13BrN4/c1-8(9-5-6-9)17-7-14-16-12(17)10-3-2-4-11(13)15-10/h2-4,7-9H,5-6H2,1H3 |
InChIキー |
JLYVNPPIJVEFLN-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)N2C=NN=C2C3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


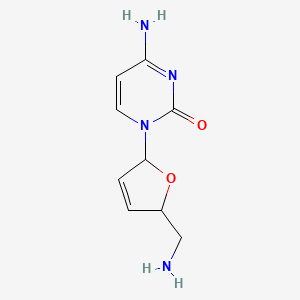
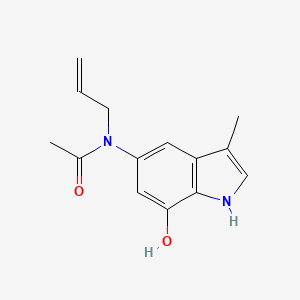

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)

